molecular formula C8H20NO4P B14164259 Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester CAS No. 3958-21-2

Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester

Cat. No.: B14164259
CAS No.: 3958-21-2
M. Wt: 225.22 g/mol
InChI Key: KCJWSPAGPQAMAD-UHFFFAOYSA-N
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Description

Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester is an organic compound with the molecular formula C8H20NO4P It is a phosphoric acid ester that contains a dimethylamino group and two ethyl groups attached to the phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester can be synthesized through the esterification of phosphoric acid with 2-(dimethylamino)ethanol and diethyl phosphate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphoric acid esters and related compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.

Mechanism of Action

The mechanism of action of phosphoric acid, 2-(dimethylamino)ethyl diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The phosphate moiety can undergo hydrolysis, releasing phosphoric acid and other metabolites that may exert biological effects.

Comparison with Similar Compounds

Phosphoric acid, 2-(dimethylamino)ethyl diethyl ester can be compared with other similar compounds such as:

    Phosphoric acid, 2-(diethylamino)ethyl diethyl ester: Similar structure but with a diethylamino group instead of a dimethylamino group.

    Phosphoric acid, 2-(dimethylamino)ethyl methyl ester: Contains a methyl ester group instead of a diethyl ester group.

    Phosphoric acid, 2-(dimethylamino)ethyl ethyl ester: Contains an ethyl ester group instead of a diethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

3958-21-2

Molecular Formula

C8H20NO4P

Molecular Weight

225.22 g/mol

IUPAC Name

2-(dimethylamino)ethyl diethyl phosphate

InChI

InChI=1S/C8H20NO4P/c1-5-11-14(10,12-6-2)13-8-7-9(3)4/h5-8H2,1-4H3

InChI Key

KCJWSPAGPQAMAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCN(C)C

Origin of Product

United States

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